Chlorodifluoroacetyl bromide
Overview
Description
Chlorodifluoroacetyl bromide is a chemical compound with the molecular formula C2BrClF2O. It is an organofluorine compound that contains both bromine and chlorine atoms, making it a versatile reagent in organic synthesis. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.
Mechanism of Action
Mode of Action
For instance, they can undergo nucleophilic substitution reactions, where a nucleophile replaces a halogen atom in the molecule . The specific interactions of 2-Chloro-2,2-difluoroacetyl bromide with its targets would depend on the nature of these targets and the reaction conditions.
Action Environment
The action, efficacy, and stability of 2-Chloro-2,2-difluoroacetyl bromide can be influenced by various environmental factors. These include factors such as temperature, pH, and the presence of other reactive substances. For instance, the reactivity of halogenated compounds can be influenced by the polarity of the solvent in which they are dissolved .
Preparation Methods
Chlorodifluoroacetyl bromide can be synthesized through several methods. One common method involves the photochemical oxidation of chlorodifluoroacetyl chloride. This process typically uses oxygen under irradiation without pressurization or the addition of elemental chlorine . Another method involves the bromination of acetophenone in various solvents, such as carbon disulfide or acetic acid . The choice of solvent and reaction conditions can affect the yield and purity of the final product.
Chemical Reactions Analysis
Chlorodifluoroacetyl bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can be involved in oxidation and reduction reactions, depending on the reagents and conditions used.
Chlorodifluoromethylation: This compound can be used in chlorodifluoromethylation reactions, where it acts as a source of the chlorodifluoromethyl group.
Common reagents used in these reactions include copper (II) catalysts and pyridine additives. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chlorodifluoroacetyl bromide has several scientific research applications, including:
Comparison with Similar Compounds
Chlorodifluoroacetyl bromide can be compared with other similar compounds, such as chlorodifluoroacetyl chloride and trifluoroacetyl chloride. These compounds share similar reactivity patterns but differ in their specific applications and reactivity due to the presence of different halogen atoms. This compound is unique in its ability to participate in chlorodifluoromethylation reactions, making it a valuable reagent in organic synthesis .
Similar compounds include:
- Chlorodifluoroacetyl chloride
- Trifluoroacetyl chloride
- Difluoroacetyl bromide
These compounds can be used in various chemical reactions and have different applications based on their specific properties and reactivity.
Properties
IUPAC Name |
2-chloro-2,2-difluoroacetyl bromide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2BrClF2O/c3-1(7)2(4,5)6 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQNGCPSKHQJKSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)Cl)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2BrClF2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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